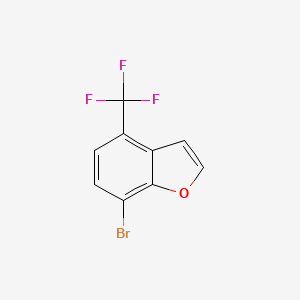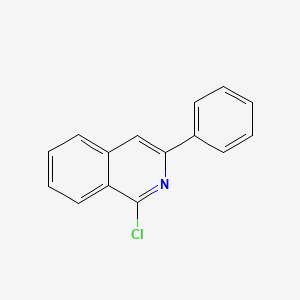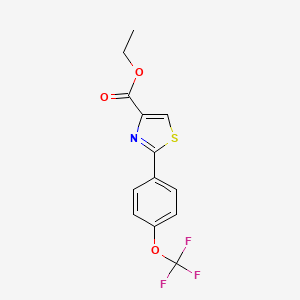![molecular formula C28H28O3P+ B8700284 Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium](/img/structure/B8700284.png)
Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium is a chemical compound known for its unique structure and versatile applications in various fields of science It is characterized by the presence of a triphenylphosphonium group attached to a 3,4,5-trimethoxybenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium typically involves the reaction of triphenylphosphine with 3,4,5-trimethoxybenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells by disrupting mitochondrial function.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium is primarily attributed to its ability to target mitochondria. The triphenylphosphonium group facilitates the accumulation of the compound within the mitochondria, where it can exert its effects. This includes the disruption of mitochondrial membrane potential, inhibition of key enzymes, and induction of oxidative stress, leading to cell death.
Comparaison Avec Des Composés Similaires
- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide
- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride
- Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium iodide
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. The presence of three methoxy groups enhances its electron-donating properties, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C28H28O3P+ |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium |
InChI |
InChI=1S/C28H28O3P/c1-29-26-19-22(20-27(30-2)28(26)31-3)21-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20H,21H2,1-3H3/q+1 |
Clé InChI |
QZIICHLCCKVZOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![n-[4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide](/img/structure/B8700309.png)
